3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one
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Overview
Description
3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one is a chemical compound with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a benzodiazole ring attached to a butanone moiety via a sulfanyl group .
Preparation Methods
The synthesis of 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one typically involves the reaction of 1H-1,3-benzodiazole-2-thiol with 2-butanone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one can be compared with other benzodiazole derivatives, such as:
3-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanenitrile: This compound has a similar structure but with a nitrile group instead of a butanone moiety.
1H-1,3-Benzodiazole-2-thiol: The parent compound from which this compound is synthesized.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-7(14)8(2)15-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,1-2H3,(H,12,13) |
InChI Key |
KRHXUXKDJWHPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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